N-(2-aminophenyl)-(4-chlorophenoxy)phosphonamidic acid
Overview
Description
N-(2-aminophenyl)-(4-chlorophenoxy)phosphonamidic acid is a synthetic organic compound characterized by the presence of an aminophenyl group, a chlorophenoxy group, and a phosphonamidic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminophenyl)-(4-chlorophenoxy)phosphonamidic acid typically involves the following steps:
Formation of the Aminophenyl Intermediate:
Formation of the Chlorophenoxy Intermediate:
Coupling Reaction:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography to ensure high yield and purity.
Types of Reactions:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under strong oxidizing conditions.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom in the chlorophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products:
Oxidation: Nitroso and nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
N-(2-aminophenyl)-(4-chlorophenoxy)phosphonamidic acid has several applications in scientific research:
Medicinal Chemistry: It is studied as a potential inhibitor of enzymes such as histone deacetylases (HDACs), which are targets for cancer therapy.
Biological Research: The compound is used to investigate cellular pathways and mechanisms, particularly those involving phosphorylation and dephosphorylation.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-aminophenyl)-(4-chlorophenoxy)phosphonamidic acid involves its interaction with specific molecular targets, such as enzymes. For example, as an HDAC inhibitor, it binds to the active site of the enzyme, blocking its activity and leading to the accumulation of acetylated histones, which can affect gene expression and induce cell cycle arrest or apoptosis in cancer cells.
Comparison with Similar Compounds
N-(2-aminophenyl)-benzamide: Another HDAC inhibitor with a similar aminophenyl group but different substituents.
4-chlorophenoxyacetic acid: Shares the chlorophenoxy group but lacks the phosphonamidic acid moiety.
Uniqueness: N-(2-aminophenyl)-(4-chlorophenoxy)phosphonamidic acid is unique due to the presence of both the aminophenyl and chlorophenoxy groups, along with the phosphonamidic acid moiety, which provides distinct chemical properties and biological activities compared to other similar compounds.
This compound’s unique structure allows it to interact with specific molecular targets in ways that other similar compounds cannot, making it a valuable tool in both research and potential therapeutic applications.
Properties
IUPAC Name |
N-(2-aminophenyl)-(4-chlorophenoxy)phosphonamidic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN2O3P/c13-9-5-7-10(8-6-9)18-19(16,17)15-12-4-2-1-3-11(12)14/h1-8H,14H2,(H2,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVDLZWRSSFHNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NP(=O)(O)OC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN2O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376436 | |
Record name | 4-Chlorophenyl hydrogen N-(2-aminophenyl)phosphoramidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
228117-35-9 | |
Record name | 4-Chlorophenyl hydrogen N-(2-aminophenyl)phosphoramidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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